

A Technical Guide to Research-Grade 1-Tetradecanol Purity Specifications

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Compound of Interest

Compound Name: 1-Tetradecanol

Cat. No.: B7770432

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications for research-grade **1-Tetradecanol** (also known as myristyl alcohol). Understanding and verifying the purity of this long-chain fatty alcohol is critical for ensuring the accuracy, reproducibility, and validity of scientific experiments, particularly in drug development and other sensitive research applications. This document outlines typical purity grades, common analytical methods for verification, and the potential impact of impurities on research outcomes.

Core Purity Specifications

The purity of research-grade **1-Tetradecanol** is paramount. Commercially available products are offered in various grades, with the required purity level dictated by the specific application. High-purity **1-Tetradecanol** is essential when it is used as a standard, in cell culture, or in the synthesis of active pharmaceutical ingredients.

Typical Purity Grades for Research Applications

Purity Specification	Analytical Method	Common Applications
>99%	Gas Chromatography (GC)	Analytical standard, high-sensitivity assays, synthesis of pharmaceutical compounds.
>98.0% (GC)[1]	Gas Chromatography (GC)	General laboratory research, formulation studies, chemical synthesis.
≥96.0%	Gas Chromatography (GC)[2]	Less sensitive applications, industrial research.
95%	Not specified	Basic research, non-critical applications.[3][4]

Key Physical and Chemical Properties

Property	Value
CAS Number	112-72-1[1][5]
Molecular Formula	C14H30O
Molecular Weight	214.39 g/mol
Appearance	Solid[6]
Melting Point	38-40 °C
Boiling Point	289 °C
Solubility	Practically insoluble in water.[6] Soluble in organic solvents like ethanol, ether, and chloroform.

Analytical Methodologies for Purity Assessment

Gas Chromatography (GC) is the most prevalent and reliable technique for determining the purity of **1-Tetradecanol** and identifying any impurities.[7][8][9] The method separates volatile compounds in a sample, allowing for their quantification. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and specificity.

Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a typical GC-FID method for the analysis of **1-Tetradecanol** purity.

1. Sample Preparation:

- Accurately weigh approximately 10 mg of the **1-Tetradecanol** sample.
- Dissolve the sample in a suitable solvent, such as hexane or ethanol, to a final concentration of 1 mg/mL.
- Vortex the solution to ensure complete dissolution.

2. GC-FID Instrumentation and Conditions:

Parameter	Typical Setting
Instrument	Agilent Intuvo 9000 GC or similar[7]
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[10]
Carrier Gas	Helium or Nitrogen at a constant flow rate of 1 mL/min[10]
Inlet Temperature	250 °C
Injection Volume	1 µL
Oven Temperature Program	Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
Detector	Flame Ionization Detector (FID)
Detector Temperature	300 °C

3. Data Analysis:

- The purity of **1-Tetradecanol** is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Impurities are identified by their retention times and can be quantified if reference standards are available.

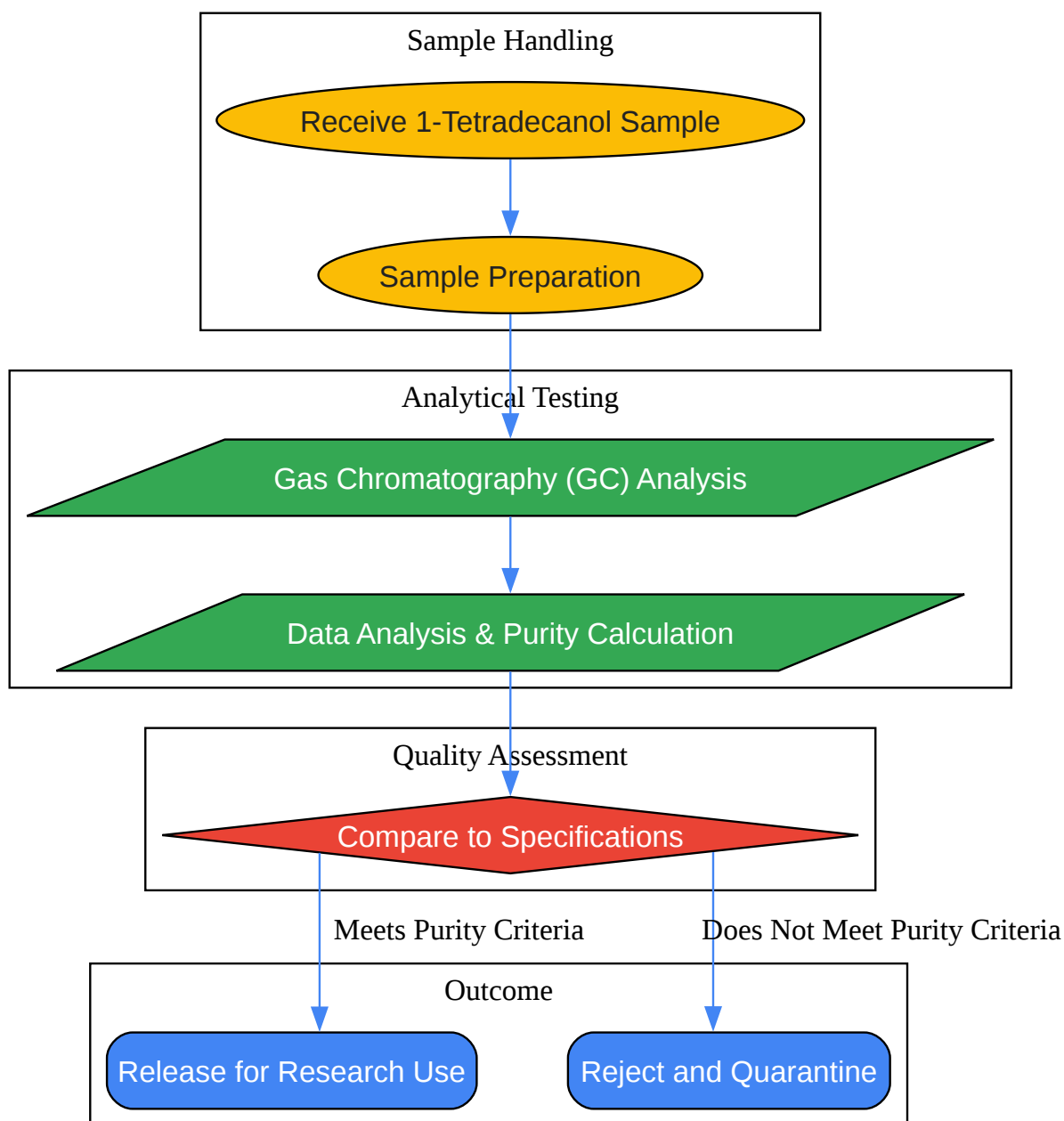
Impact of Impurities in Research

The presence of impurities in research-grade **1-Tetradecanol** can have significant consequences, leading to erroneous results and compromising the integrity of a study. Potential impurities may include other fatty alcohols with different chain lengths, aldehydes, or residual solvents from the manufacturing process.

- In Drug Development: Impurities can affect the safety and efficacy of a final drug product. They may also interfere with the crystallization process or the stability of the active pharmaceutical ingredient.
- In Cell Culture: Contaminants can be toxic to cells, leading to altered growth, morphology, or function.
- As an Analytical Standard: The accuracy of quantitative analyses relies on the high purity of the standard. Impurities in a **1-Tetradecanol** standard will lead to inaccurate calibration curves and incorrect measurement of the analyte in unknown samples.

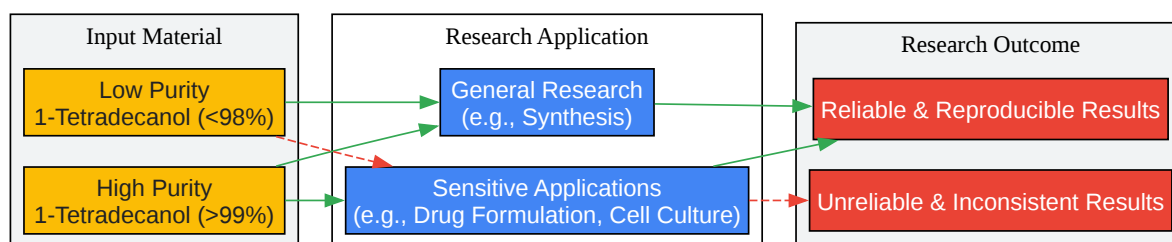
Visualizing the Workflow and Logic

To further clarify the processes and reasoning behind purity specifications, the following diagrams illustrate the experimental workflow for quality control and the logical relationship between purity and research applications.



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Caption: Experimental workflow for quality control of research-grade **1-Tetradecanol**.



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Caption: Logical relationship between **1-Tetradecanol** purity and research outcomes.

In conclusion, the stringent control of purity for research-grade **1-Tetradecanol** is a fundamental requirement for the integrity of scientific research. Researchers must be diligent in selecting the appropriate grade of this chemical for their specific needs and should be aware of the analytical methods used to verify its purity. By adhering to these principles, the scientific community can ensure the generation of high-quality, reproducible data.

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